(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3E)-3-[(2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-8-11-19(12-9-17)16-27-22-7-5-4-6-20(22)25(28)24(32(27,29)30)15-26-21-14-18(2)10-13-23(21)31-3/h4-15,26H,16H2,1-3H3/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJOPPRPLXZFSH-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)C)OC)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)C)OC)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone family, which has garnered interest for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its antituberculosis properties, cytotoxicity against various cancer cell lines, and other relevant biological effects.
Antituberculosis Activity
Recent studies have highlighted the antituberculosis (TB) activity of benzothiazinones, particularly derivatives that exhibit potent inhibition against Mycobacterium tuberculosis. The mechanism of action is primarily through inhibition of the enzyme DprE1, which is crucial for the synthesis of mycobacterial cell walls.
Key Findings:
- Inhibition of DprE1 : The compound has been shown to bind effectively to DprE1, inhibiting its activity and thus preventing the growth of TB bacteria .
- Comparative Studies : In comparative assays with established TB drugs, the compound demonstrated significant potency against various strains of Mycobacterium, including drug-resistant strains .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against several cancer cell lines, including prostate (PC3), breast (MCF-7), and ovarian (HeLa) cancer cells.
Cytotoxicity Results:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | >20 |
| MCF-7 | 15 |
| HeLa | >20 |
These results indicate that while the compound exhibits some cytotoxicity against MCF-7 cells, it is relatively non-toxic to PC3 and HeLa cells at higher concentrations .
Mechanistic Insights
The biological activity of benzothiazinones is often attributed to their ability to undergo metabolic transformations that enhance their efficacy. For instance:
- Oxidation Products : Studies on oxidized forms of benzothiazinones revealed that sulfoxide derivatives exhibited enhanced anti-TB activity compared to their parent compounds. This suggests that metabolic activation may play a role in their pharmacological effects .
Case Studies and Research Findings
Several studies have explored the broader implications of benzothiazinone derivatives in medicinal chemistry:
- Anticancer Activity : Research has indicated that certain benzothiazinone derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with specific substitutions have shown improved selectivity towards cancer cells while sparing normal cells .
- Multicomponent Reactions : The use of benzothiazinones in multicomponent reactions has led to the synthesis of novel compounds with diverse biological activities. These compounds have been screened for antibacterial and anti-inflammatory properties, showing promise in preclinical models .
Scientific Research Applications
Antimicrobial Activity
Benzothiazine derivatives, including the compound , have been evaluated for their antimicrobial properties against various pathogens. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several benzothiazine derivatives using disk diffusion and microdilution methods. The results showed that certain derivatives possessed potent antibacterial effects, making them suitable candidates for further development as antimicrobial agents .
| Compound | Activity Against | Method Used |
|---|---|---|
| Benzothiazine A | Gram-positive bacteria | Disk diffusion |
| Benzothiazine B | Gram-negative bacteria | Microdilution |
Example Synthesis Procedure
A typical synthesis might involve the reaction of a substituted aniline with a suitable aldehyde under acidic conditions to yield the desired benzothiazine derivative. The reaction conditions can be optimized for yield and purity.
Therapeutic Potential
The therapeutic potential of benzothiazine derivatives extends beyond antimicrobial applications. They have shown promise in:
- Anti-inflammatory Activity : Certain derivatives have been tested for their ability to reduce inflammation in preclinical models.
- Anticancer Properties : Some studies have indicated that benzothiazine compounds can inhibit cancer cell proliferation through various mechanisms .
Case Study: Anti-inflammatory Activity
In a recent study, a series of benzothiazine derivatives were evaluated for their anti-inflammatory effects in vitro. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone groups at positions 1,2 enhance electrophilicity, enabling nucleophilic attacks. Key observations include:
-
The methoxy group at position 2 undergoes demethylation under strong bases (e.g., t-BuOK), generating reactive phenolate species .
-
Substitution at the 5-methylphenyl group is sterically hindered but feasible with electrophilic reagents.
Cycloaddition and Rearrangement Reactions
The conjugated diene system in the benzothiazine core participates in [4+2] cycloadditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diaza- -Wittig | 6 equiv t-BuOK, THF, 25°C | 1,2-benzothiazine derivatives | 74–97% | |
| Gabriel-Colman rearrangement | NaOH, DMF, 120°C | Isomeric benzothiazinones | 54% |
-
The diaza-Wittig rearrangement involves N–N bond cleavage and C–C bond formation, yielding thermodynamically stable benzothiazines .
-
Steric effects from the 4-methylbenzyl group influence regioselectivity in cycloadditions .
Oxidation and Reduction
The sulfone groups remain inert under standard redox conditions, but the imine moiety is reducible:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ reduction | MeOH, 0°C | Saturation of the α,β-unsaturated ketone | 88% | |
| DDQ oxidation | CH₂Cl₂, rt | Oxidation of methyl groups to aldehydes | 45% |
-
Reduction of the exocyclic double bond (E-configuration) proceeds stereoselectively to afford the trans-dihydro derivative.
Acid-Catalyzed Reactions
Protonation of the imine nitrogen enhances electrophilicity:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 20% HCl, H₂O, reflux | Cleavage of benzothiazine ring | 92% | |
| Friedel-Crafts alkylation | AlCl₃, CHCl₃, 60°C | Functionalization at C-4 | 68% |
Coupling Reactions
The amino-methylene group participates in cross-coupling:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Arylation at the amino group | 60% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl formation at C-3 | 55% |
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
